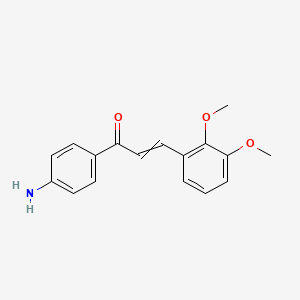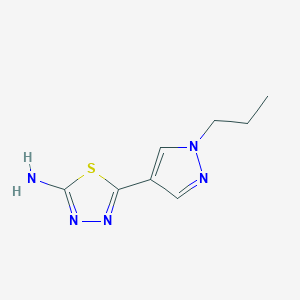-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727816.png)
[3-(diethylamino)propyl]({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(diethylamino)propyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound that features both a diethylamino group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(diethylamino)propyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common method involves the alkylation of a pyrazole derivative with a diethylaminoalkyl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(diethylamino)propyl-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the diethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could produce secondary amines.
Scientific Research Applications
Chemistry
In chemistry, 3-(diethylamino)propyl-1H-pyrazol-4-yl]methyl})amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it valuable for understanding biochemical pathways.
Medicine
In medicinal chemistry, 3-(diethylamino)propyl-1H-pyrazol-4-yl]methyl})amine is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the formulation of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 3-(diethylamino)propyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The diethylamino group can form hydrogen bonds and electrostatic interactions with proteins, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 3-(diethylamino)propyl-1H-pyrazol-4-yl]methyl})amine is unique due to its combination of a diethylamino group and a pyrazole ring. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C14H28N4 |
|---|---|
Molecular Weight |
252.40 g/mol |
IUPAC Name |
N',N'-diethyl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]propane-1,3-diamine |
InChI |
InChI=1S/C14H28N4/c1-5-17(6-2)9-7-8-15-10-14-11-16-18(12-14)13(3)4/h11-13,15H,5-10H2,1-4H3 |
InChI Key |
INDIEIOJRWFITN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNCC1=CN(N=C1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727740.png)
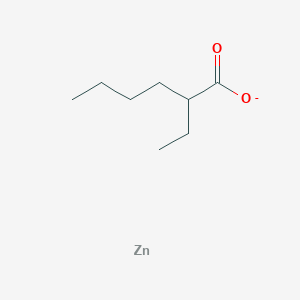
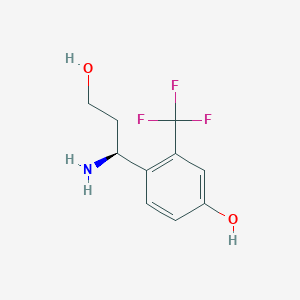
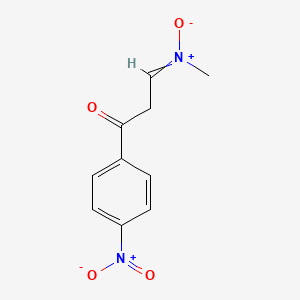
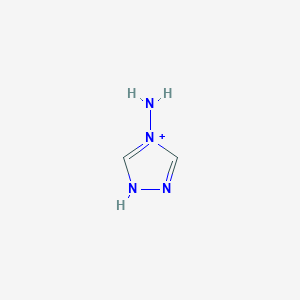
![1-{2-[4-(Trifluoromethyl)phenyl]-1,3-dioxolan-2-yl}methanamine](/img/structure/B11727763.png)
![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclobutanamine](/img/structure/B11727768.png)
![N-[(4-ethoxyphenyl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine](/img/structure/B11727769.png)
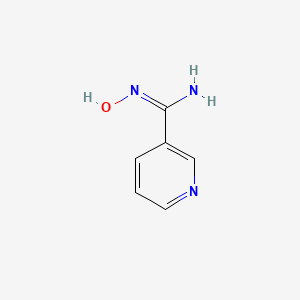
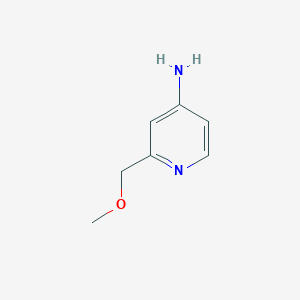
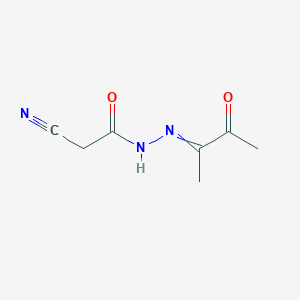
![Ethyl N-{2-cyano-2-[(methoxyimino)methyl]acetyl}carbamate](/img/structure/B11727786.png)
